1-{3-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-5-isoxazolyl}-1-ethanone oxime
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Overview
Description
1-{3-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-5-isoxazolyl}-1-ethanone oxime is a complex organic compound that features a trifluoromethyl group, a pyridine ring, and an isoxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{3-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-5-isoxazolyl}-1-ethanone oxime typically involves multiple steps. One common method includes the reaction of 3-chloro-5-(trifluoromethyl)pyridine with an appropriate isoxazole derivative under controlled conditions. The reaction conditions often involve the use of catalysts and specific solvents to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions: 1-{3-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-5-isoxazolyl}-1-ethanone oxime undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different derivatives with altered functional groups.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and catalysts to drive the reactions efficiently .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups .
Scientific Research Applications
1-{3-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-5-isoxazolyl}-1-ethanone oxime has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-{3-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-5-isoxazolyl}-1-ethanone oxime involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and the pyridine ring play crucial roles in its activity, influencing its binding affinity and specificity towards target proteins and enzymes. The compound may inhibit or activate certain pathways, leading to its observed biological effects .
Comparison with Similar Compounds
3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine: A halogenated pyridine derivative used as a building block in organic synthesis.
2,3-Difluoro-5-(trifluoromethyl)pyridine: Another fluorinated pyridine derivative with applications in pharmaceuticals and agrochemicals.
Uniqueness: 1-{3-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-5-isoxazolyl}-1-ethanone oxime is unique due to its combination of a trifluoromethyl group, a pyridine ring, and an isoxazole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
IUPAC Name |
(NZ)-N-[1-[3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,2-oxazol-5-yl]ethylidene]hydroxylamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClF3N3O2/c1-5(17-19)9-3-8(18-20-9)10-7(12)2-6(4-16-10)11(13,14)15/h2-4,19H,1H3/b17-5- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWSMXHGJOHIODG-ZWSORDCHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NO)C1=CC(=NO1)C2=C(C=C(C=N2)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N/O)/C1=CC(=NO1)C2=C(C=C(C=N2)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClF3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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